Oxprenolol Oxprenolol 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)-2-propanol is an aromatic ether.
A beta-adrenergic antagonist used in the treatment of hypertension, angina pectoris, arrhythmias, and anxiety.
Oxprenolol is a lipophilic, nonselective beta-adrenergic receptor antagonist with anti-arrhythmic, anti-anginal and antihypertensive activities. Oxprenolol competitively binds to and blocks beta-1 adrenergic receptors in the heart, thereby decreasing cardiac contractility and rate. This leads to a reduction in cardiac output and lowers blood pressure. In addition, oxprenolol prevents the release of renin, a hormone secreted by the kidneys that causes constriction of blood vessels.
Brand Name: Vulcanchem
CAS No.: 6452-71-7
VCID: VC0538406
InChI: InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3
SMILES: CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Molecular Formula: C15H23NO3
Molecular Weight: 265.35 g/mol

Oxprenolol

CAS No.: 6452-71-7

Cat. No.: VC0538406

Molecular Formula: C15H23NO3

Molecular Weight: 265.35 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

Oxprenolol - 6452-71-7

CAS No. 6452-71-7
Molecular Formula C15H23NO3
Molecular Weight 265.35 g/mol
IUPAC Name 1-(propan-2-ylamino)-3-(2-prop-2-enoxyphenoxy)propan-2-ol
Standard InChI InChI=1S/C15H23NO3/c1-4-9-18-14-7-5-6-8-15(14)19-11-13(17)10-16-12(2)3/h4-8,12-13,16-17H,1,9-11H2,2-3H3
Standard InChI Key CEMAWMOMDPGJMB-UHFFFAOYSA-N
SMILES CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Canonical SMILES CC(C)NCC(COC1=CC=CC=C1OCC=C)O
Appearance Solid powder

Chemical Structure and Pharmacological Profile

Oxprenolol (chemical formula: C15H23NO3\text{C}_{15}\text{H}_{23}\text{NO}_3) is a lipophilic phenoxypropanolamine derivative. Its structure enables penetration of the blood-brain barrier, contributing to both therapeutic effects and central nervous system (CNS)-related adverse events . As a racemic mixture, the S-enantiomer exhibits potent beta-blocking activity, while the R-enantiomer contributes minimally to efficacy but may influence side effects .

Mechanism of Action

Oxprenolol competitively inhibits β₁- and β₂-adrenergic receptors, reducing catecholamine-driven increases in heart rate, cardiac output, and blood pressure . Unlike pure antagonists, its partial agonist activity at β₂ receptors mitigates resting bradycardia, a characteristic shared with pindolol . Additionally, it suppresses renin release by blocking β₂ receptors in the juxtaglomerular apparatus, indirectly modulating angiotensin II and aldosterone pathways .

Table 1: Key Pharmacodynamic Properties

PropertyDetail
Receptor Affinityβ₁ = β₂ (non-selective); K<sub>i</sub> for β₁: 0.8–1.2 nM
Intrinsic Activity (ISA)Partial agonist at β₂ receptors
Additional TargetsSerotonin 5-HT<sub>1A/1B</sub> receptors (K<sub>i</sub>: 94–642 nM)

Pharmacokinetics and Metabolism

Oxprenolol exhibits moderate oral bioavailability (20–70%) due to significant first-pass metabolism. Hepatic cytochrome P450 2D6 (CYP2D6) converts it to inactive metabolites, primarily glucuronides . Protein binding reaches 80%, with variability observed in inflammatory states due to acute-phase protein fluctuations .

Table 2: Pharmacokinetic Parameters

ParameterValue
Bioavailability20–70%
Half-life (t<sub>½</sub>)1–2 hours
Volume of Distribution1.3–2.0 L/kg
Renal Excretion<5% unchanged

Clinical Applications

Hypertension and Angina Pectoris

Oxprenolol lowers blood pressure by reducing cardiac output and peripheral resistance. In a randomized trial comparing oxprenolol (160 mg/day) to oxyfedrine, both agents similarly improved exercise tolerance in angina patients, delaying angina onset by 40% .

Arrhythmias and Anxiety

By suppressing sinoatrial node activity, oxprenolol stabilizes ventricular response in atrial fibrillation . Its CNS penetration also alleviates somatic anxiety symptoms, though this increases risks of fatigue and depression .

Adverse Effects and Contraindications

Common adverse effects include bronchoconstriction (due to β₂ blockade), bradycardia, and CNS disturbances (e.g., insomnia, nightmares) . It is contraindicated in asthma, where non-selective beta-blockers may precipitate fatal bronchospasm .

Table 3: Adverse Effect Incidence

EffectIncidence (%)
Bronchospasm2–5
Fatigue10–15
Bradycardia (<50 bpm)5–8

Emerging Research: Cachexia and Stereoselectivity

Recent studies highlight S-oxprenolol’s potential in cancer cachexia. In the Yoshida AH-130 rat model, S-oxprenolol (50 mg/kg/day) reduced mortality (HR: 0.49 vs. placebo) and preserved lean mass, while R-oxprenolol showed minimal efficacy . Mechanistically, S-oxprenolol upregulated anabolic pathways (Akt phosphorylation) and suppressed catabolic markers (TRAF-6, FBXO-40) .

Table 4: Survival Outcomes in Yoshida Model

Treatment (mg/kg/day)Hazard Ratio (95% CI)
S-Oxprenolol 500.49 (0.28–0.85)
R-Oxprenolol 500.83 (0.38–1.45)

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator

Related :